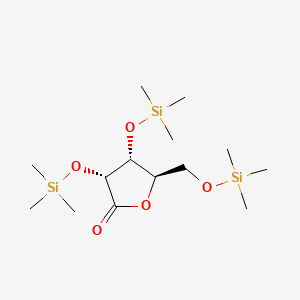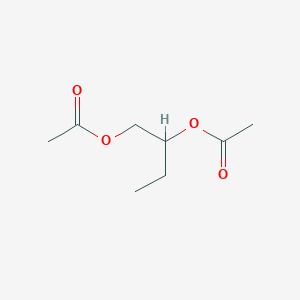![molecular formula C5H4N2O4 B577020 OROTIC ACID, [2-14C] CAS No. 10491-81-3](/img/new.no-structure.jpg)
OROTIC ACID, [2-14C]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Historically, it was believed to be part of the vitamin B complex and was called vitamin B13, but it is now known that it is not a vitamin . Orotic acid is an intermediate in the biosynthesis of pyrimidine nucleotides, which are essential components of DNA and RNA . The compound is synthesized in the body via a mitochondrial enzyme, dihydroorotate dehydrogenase .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The ethyl ester of orotic acid was first synthesized in 1897 by the condensation of urea with oxaloacetic ester. The ester was then hydrolyzed to orotic acid . Another method involves the synthesis of orotic acid from asparaginic acid .
Industrial Production Methods: Industrial production of orotic acid involves the use of microbial fermentation processes. Specific strains of bacteria are used to produce orotic acid from simple sugars under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Orotic acid undergoes various types of chemical reactions, including:
Oxidation: Orotic acid can be oxidized to form orotidine-5’-monophosphate (OMP) in the presence of specific enzymes.
Reduction: Reduction reactions involving orotic acid typically result in the formation of dihydroorotate.
Substitution: Orotic acid can undergo substitution reactions to form various derivatives, such as N-arylhydrazone derivatives.
Common Reagents and Conditions:
Oxidation: Enzymatic oxidation using dihydroorotate dehydrogenase.
Reduction: Chemical reduction using reducing agents like sodium borohydride.
Substitution: Reactions with hydrazine derivatives to form hydrazones.
Major Products:
Oxidation: Orotidine-5’-monophosphate (OMP).
Reduction: Dihydroorotate.
Substitution: N-arylhydrazone derivatives.
Wissenschaftliche Forschungsanwendungen
Orotic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of pyrimidine nucleotides.
Biology: Studied for its role in the biosynthesis of DNA and RNA.
Medicine: Investigated for its potential therapeutic effects in conditions like heart failure and gout.
Industry: Used in the production of dietary supplements to enhance the bioavailability of minerals.
Wirkmechanismus
Orotic acid exerts its effects by acting as a precursor in the biosynthesis of pyrimidine nucleotides. It is converted to orotidine-5’-monophosphate (OMP) by the enzyme orotate phosphoribosyltransferase . OMP is then further converted to uridine monophosphate (UMP), which is essential for the synthesis of RNA and DNA . The compound also improves myocardial energy supply by increasing the concentration of pyrimidine metabolites in the heart .
Vergleich Mit ähnlichen Verbindungen
Uracil: Another pyrimidine derivative involved in the biosynthesis of RNA.
Thymine: A pyrimidine base found in DNA.
Cytosine: A pyrimidine base found in both DNA and RNA.
Uniqueness: Orotic acid is unique in its ability to act as a precursor for both RNA and DNA synthesis. Unlike uracil, thymine, and cytosine, orotic acid is not directly incorporated into nucleic acids but is instead converted into nucleotide precursors . This makes it a crucial intermediate in the biosynthesis of pyrimidine nucleotides .
Eigenschaften
CAS-Nummer |
10491-81-3 |
|---|---|
Molekularformel |
C5H4N2O4 |
Molekulargewicht |
158.089 |
IUPAC-Name |
2,4-dioxo-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)/i5+2 |
InChI-Schlüssel |
PXQPEWDEAKTCGB-RHRFEJLCSA-N |
SMILES |
C1=C(NC(=O)NC1=O)C(=O)O |
Synonyme |
OROTIC ACID, [2-14C] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


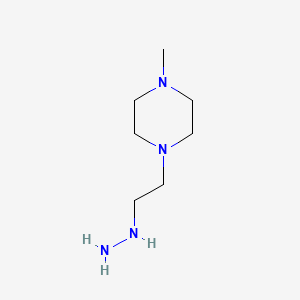
![1h-Pyrrolo[3,4-b]quinoxaline](/img/structure/B576942.png)
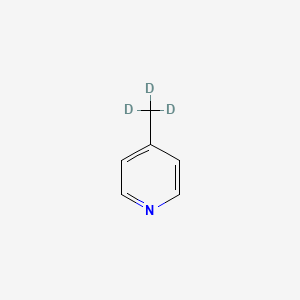
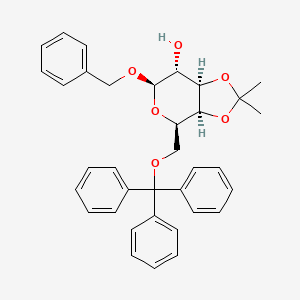
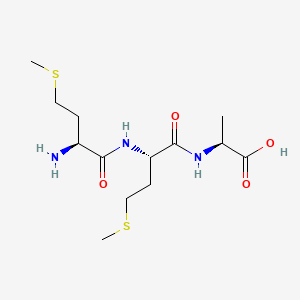
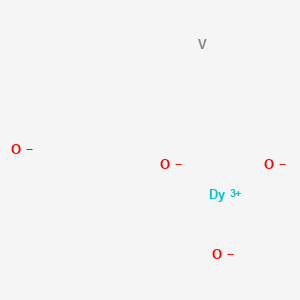


![methyl (1S,4aS,5R,8aS)-5-[(3S)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B576954.png)
